2-(Cyclohexyloxy)butanoic acid
Overview
Description
2-(Cyclohexyloxy)butanoic acid is an organic compound with the molecular formula C10H18O3 It is a carboxylic acid derivative where a cyclohexyloxy group is attached to the second carbon of the butanoic acid chain
Mechanism of Action
Target of Action
2-(Cyclohexyloxy)butanoic acid is a carboxylic acid derivative . Carboxylic acids are known to interact with various biological targets, including enzymes and receptors, influencing their function . .
Mode of Action
Carboxylic acids, in general, can undergo various reactions, including nucleophilic substitution and oxidation . They can also form hydrogen bonds with other molecules, influencing the function of their targets .
Biochemical Pathways
Carboxylic acids are involved in various metabolic pathways, including butanoate metabolism . They can be reduced to alcohols, oxidized to carbon dioxide and water, and participate in the synthesis of larger biomolecules .
Pharmacokinetics
The physical properties of the compound, such as its molecular weight and solubility, can influence its bioavailability .
Result of Action
Carboxylic acids can influence cellular processes through their interactions with biological targets .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the carboxylic acid group, influencing its reactivity . Additionally, the presence of other molecules can influence its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexyloxy)butanoic acid typically involves the esterification of butanoic acid with cyclohexanol, followed by hydrolysis. The reaction conditions often include the use of acid catalysts such as sulfuric acid or tosic acid to facilitate the esterification process . The ester is then hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexyloxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to primary alcohols.
Substitution: The hydroxyl group in the carboxylic acid can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyloxybutanone, while reduction may produce cyclohexyloxybutanol.
Scientific Research Applications
2-(Cyclohexyloxy)butanoic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of metabolic pathways involving carboxylic acids.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Cyclohexyloxy)butanoic acid include other carboxylic acids with alkoxy substituents, such as:
- 2-(Methoxy)butanoic acid
- 2-(Ethoxy)butanoic acid
- 2-(Propoxy)butanoic acid
Uniqueness
What sets this compound apart is the presence of the cyclohexyloxy group, which imparts unique steric and electronic properties. This makes it particularly useful in applications where specific molecular interactions and stability are required .
Properties
IUPAC Name |
2-cyclohexyloxybutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-2-9(10(11)12)13-8-6-4-3-5-7-8/h8-9H,2-7H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJWOEVIXCZUAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1CCCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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